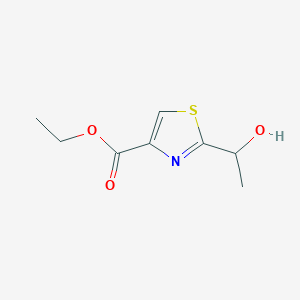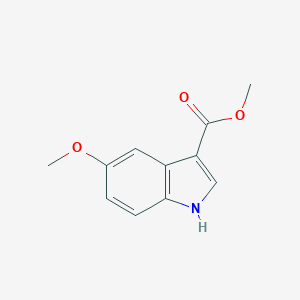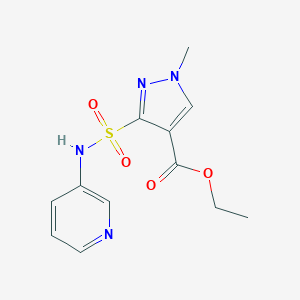
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E7046 and is a potent and selective inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.
Mechanism of Action
E7046 is a selective inhibitor of TLR4 signaling and works by blocking the interaction between TLR4 and its co-receptor MD-2. This interaction is essential for the activation of the TLR4 signaling pathway and the production of pro-inflammatory cytokines. Inhibition of TLR4 signaling by E7046 results in the suppression of pro-inflammatory cytokine production, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
E7046 has been shown to have significant biochemical and physiological effects. In preclinical studies, E7046 has demonstrated anti-tumor activity in various cancer models, including breast cancer, lung cancer, and melanoma. It has also shown efficacy in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of E7046 is its selectivity towards TLR4 signaling, which reduces the risk of off-target effects. Furthermore, E7046 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of E7046 is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research and development of E7046. One potential application is in the treatment of cancer, where it could be used as a monotherapy or in combination with other therapies. Additionally, E7046 could be explored for its potential in treating autoimmune disorders and inflammatory diseases. Further research is also needed to optimize the synthesis method of E7046 and to improve its solubility in water.
Conclusion:
In conclusion, E7046 is a promising chemical compound that has shown potential in various scientific research applications. Its selectivity towards TLR4 signaling and good pharmacokinetic properties make it a suitable candidate for further research and development. With continued research, E7046 could have significant implications for the treatment of various diseases.
Synthesis Methods
The synthesis of E7046 involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 3-aminopyridine-4-sulfonic acid, followed by the esterification of the resulting compound with ethanol. The final product is obtained after purification using column chromatography. This synthesis method has been reported in scientific literature and has been optimized for large-scale production.
Scientific Research Applications
E7046 has shown potential in various scientific research applications. One of the primary applications is in the field of immunology, where it has been used to study the TLR4 signaling pathway. TLR4 is a receptor that plays a crucial role in the innate immune system and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Inhibition of TLR4 signaling has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
CAS RN |
178879-96-4 |
|---|---|
Molecular Formula |
C12H14N4O4S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
ethyl 1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-12(17)10-8-16(2)14-11(10)21(18,19)15-9-5-4-6-13-7-9/h4-8,15H,3H2,1-2H3 |
InChI Key |
IOURBNFPFSMFDX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)NC2=CN=CC=C2)C |
Other CAS RN |
178879-96-4 |
synonyms |
ethyl 1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



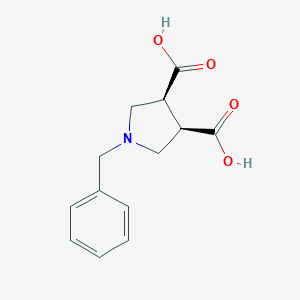



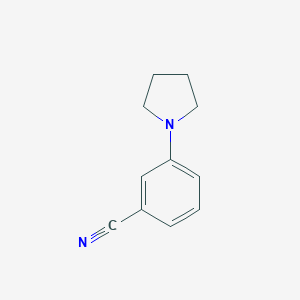
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)


![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)


